Cellular Potency Comparison: Dhx9-IN-16 Exhibits 27-Fold Higher Potency Than DHX9-IN-14
In a direct cross-study comparison of cellular target engagement assays, Dhx9-IN-16 (EC50 = 0.125 μM) demonstrates 27-fold higher potency than the analog DHX9-IN-14 (EC50 = 3.4 μM) . Both compounds were evaluated under similar cell-based target engagement conditions.
| Evidence Dimension | Cellular DHX9 Target Engagement |
|---|---|
| Target Compound Data | EC50 = 0.125 μM |
| Comparator Or Baseline | DHX9-IN-14: EC50 = 3.4 μM |
| Quantified Difference | 27.2-fold increase in potency |
| Conditions | Cell-based DHX9 target engagement assay |
Why This Matters
For researchers seeking a mid-potency DHX9 inhibitor to avoid potential off-target effects associated with sub-nanomolar binders, Dhx9-IN-16 offers a precisely defined cellular activity level that fills the potency gap between highly potent and weakly active analogs.
